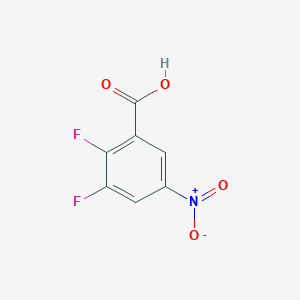

2,3-Difluoro-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-difluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURQTOITBVYFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60712394 | |

| Record name | 2,3-Difluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942035-31-6 | |

| Record name | 2,3-Difluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Difluoro-5-nitrobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-5-nitrobenzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide synthesizes established chemical principles and data from closely related analogues to project its physicochemical properties, outline plausible synthetic strategies, and discuss its potential applications. The content herein is intended to serve as a foundational resource for researchers and developers working with fluorinated organic compounds, enabling them to anticipate the characteristics and utility of this compound in their scientific endeavors.

Introduction

Fluorinated benzoic acids are a class of compounds that have garnered considerable attention in the scientific community due to their unique electronic properties and their utility as versatile building blocks in the synthesis of complex organic molecules. The introduction of fluorine atoms and a nitro group onto the benzoic acid scaffold can profoundly influence the molecule's acidity, reactivity, and biological activity. This guide focuses on the specific isomer, this compound, providing a detailed exploration of its core characteristics.

Molecular Structure and Properties

The foundational step in understanding any chemical entity is a thorough characterization of its molecular structure and inherent properties.

Chemical Structure and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is This compound . Its chemical structure consists of a benzene ring substituted with two fluorine atoms at the 2 and 3 positions, a nitro group at the 5 position, and a carboxylic acid group at the 1 position.

The chemical formula for this compound is C₇H₃F₂NO₄ .

Molecular Weight

Based on its chemical formula, the theoretical molecular weight of this compound can be calculated as follows:

-

Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

-

Hydrogen (H): 3 atoms × 1.008 g/mol = 3.024 g/mol

-

Fluorine (F): 2 atoms × 18.998 g/mol = 37.996 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

Total Molecular Weight = 203.10 g/mol

This calculated molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical Properties

Direct experimental data for this compound is scarce. However, by examining the properties of analogous compounds, we can project its likely physicochemical characteristics.

| Property | Projected Value for this compound | Comparative Data for Related Isomers |

| Melting Point (°C) | Estimated to be in the range of 140-160 °C | 2-Fluoro-5-nitrobenzoic acid: 142-144 °C |

| Boiling Point (°C) | Predicted to be >350 °C (with decomposition) | 2,5-Difluoro-4-nitrobenzoic acid: 364.8 °C |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | 4-Amino-2,3-difluoro-5-nitrobenzoic acid is soluble in DMSO and slightly soluble in water.[1] |

| pKa | Estimated to be lower than benzoic acid (4.2) due to the electron-withdrawing effects of the fluorine and nitro groups. | The presence of electron-withdrawing fluorine atoms generally increases the acidity of carboxylic acids.[2] |

Synthesis and Manufacturing

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would start from a commercially available difluorobenzoic acid and introduce the nitro group at the desired position.

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for yield and purity.

-

Nitration of 2,3-Difluorobenzoic Acid:

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2,3-difluorobenzoic acid with stirring.

-

A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

-

The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

The regioselectivity of the nitration will be directed by the existing substituents on the benzene ring. The carboxylic acid is a meta-director, while the fluorine atoms are ortho, para-directors. The interplay of these directing effects will determine the distribution of isomers formed.

Applications in Research and Development

The unique structural features of this compound make it a promising candidate for various applications, particularly in the pharmaceutical and materials science sectors.

Pharmaceutical Intermediate

Fluorinated and nitro-substituted benzoic acids are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group can be a precursor to an amino group, which is a common functional handle for further molecular elaboration.

-

Kinase Inhibitors: Many small molecule kinase inhibitors feature fluorinated aromatic rings.

-

Antibacterial Agents: The quinolone class of antibiotics often incorporates fluorinated benzoic acid derivatives.[3]

-

Anticancer Agents: The structural motifs present in this molecule are found in various compounds with demonstrated anticancer activity.

Materials Science

The incorporation of highly polar nitro and fluoro groups can impart unique properties to polymers and other advanced materials, influencing characteristics such as thermal stability, dielectric constant, and non-linear optical properties.

Analytical Characterization

The identity and purity of this compound would be confirmed using a suite of standard analytical techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for assessing the purity and quantifying the compound. A C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., trifluoroacetic acid or formic acid) would likely provide good separation. A sensitive LC-MS-MS method can be developed for the direct determination and quantification of fluorobenzoic acids.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid to a more volatile ester would be necessary for GC analysis. This technique would provide valuable structural information from the mass fragmentation pattern.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure elucidation. The coupling patterns and chemical shifts would provide detailed information about the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the nitro group (symmetric and asymmetric N-O stretches) would be expected.

-

Mass Spectrometry (MS): This would confirm the molecular weight of the compound.

Caption: A generalized workflow for the synthesis and analysis of this compound.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not available, the following guidelines are based on the known hazards of similar compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for the synthesis of novel compounds in the pharmaceutical and materials science industries. This technical guide has provided a comprehensive, albeit predictive, overview of its molecular properties, potential synthetic routes, and likely applications. It is our hope that this document will serve as a catalyst for further research into this and other novel fluorinated aromatic compounds, ultimately leading to the development of new technologies and therapeutics.

References

-

Journal of Chemical Research. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-dichlorobenzoic acid. ResearchGate. Retrieved from [Link]

-

IndiaMART. (n.d.). 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98. Retrieved from [Link]

-

ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]

-

Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16. Retrieved from [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 3. researchgate.net [researchgate.net]

- 4. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-5-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2,3-Difluoro-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. In the absence of publicly available, experimentally verified spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and data from structurally analogous molecules to present a robust, predictive profile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, alongside an in-depth interpretation of the predicted data. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical utility.

Introduction

This compound is a poly-substituted benzene derivative featuring a carboxylic acid, two fluorine atoms, and a nitro group. This combination of functional groups makes it a potentially valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise arrangement of these substituents dictates the molecule's electronic properties, reactivity, and three-dimensional structure, all of which can be elucidated through a combination of spectroscopic techniques.

This guide will provide a detailed, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and EI-MS data for this compound. Each section will include a foundational experimental protocol, a summary of the expected data, and a thorough interpretation grounded in established chemical principles.

Molecular Structure and Predicted Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The numbering convention used throughout this guide is presented below.

Caption: Numbering of this compound.

The following sections will detail the predicted spectroscopic data based on this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive information about its structure.

Experimental Protocol: NMR Spectroscopy

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate instrument parameters.

Workflow for NMR Analysis

Caption: General workflow for NMR analysis.

Causality in Experimental Choices:

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids.[1] The acidic proton of the carboxylic acid is often observable in DMSO-d₆.

-

Concentration: A concentration of 10-20 mg in 0.6 mL of solvent provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without significant viscosity issues.

-

Spectrometer Frequency: A 400 MHz (for ¹H) spectrometer is a standard instrument that provides sufficient resolution for unambiguous analysis of most small molecules.

-

Relaxation Delay: A relaxation delay of 2 seconds is a reasonable starting point to allow for adequate relaxation of most protons and carbons, ensuring more accurate integration.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to H-4 and H-6, in addition to the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~13.5 - 14.0 | broad singlet | - | COOH |

| ~8.5 - 8.7 | doublet of doublets (dd) | ³J(H-F) ≈ 7-9, ⁴J(H-H) ≈ 2-3 | H-6 |

| ~8.2 - 8.4 | doublet of doublets of doublets (ddd) | ³J(H-F) ≈ 10-12, ⁴J(H-F) ≈ 2-4, ⁴J(H-H) ≈ 2-3 | H-4 |

Interpretation:

-

The carboxylic acid proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange.

-

H-6 is deshielded by the adjacent nitro group and will appear as a doublet of doublets due to coupling to H-4 (⁴J) and the fluorine at C-2 (³J).

-

H-4 is positioned between two electron-withdrawing groups (F and NO₂) and will be the most downfield of the aromatic protons. It is expected to show coupling to H-6 (⁴J), the fluorine at C-3 (³J), and the fluorine at C-2 (⁴J).

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, all of which will be influenced by C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) | Assignment |

| ~164 | singlet | - | C-7 (COOH) |

| ~155 | doublet of doublets (dd) | ¹J(C-F) ≈ 250-260, ²J(C-F) ≈ 15-25 | C-2 |

| ~152 | doublet of doublets (dd) | ¹J(C-F) ≈ 250-260, ²J(C-F) ≈ 15-25 | C-3 |

| ~149 | singlet | - | C-5 |

| ~128 | doublet | ³J(C-F) ≈ 5-10 | C-4 |

| ~125 | doublet | ²J(C-F) ≈ 15-25 | C-1 |

| ~120 | doublet | ³J(C-F) ≈ 3-7 | C-6 |

Interpretation:

-

The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond coupling constants (¹J(C-F)) and smaller two-bond couplings to the adjacent fluorine.[2]

-

The other aromatic carbons will show smaller two-, three-, or four-bond C-F couplings.

-

The carboxyl carbon (C-7) and the carbon bearing the nitro group (C-5) are quaternary and will likely have lower intensity.

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

The proton-decoupled ¹⁹F NMR spectrum is expected to show two distinct signals, each coupled to the other.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ -120 to -130 | doublet | ³J(F-F) ≈ 15-20 | F at C-2 |

| ~ -135 to -145 | doublet | ³J(F-F) ≈ 15-20 | F at C-3 |

Interpretation:

-

The chemical shifts of fluorine atoms on an aromatic ring are highly sensitive to the nature and position of other substituents.[3] The presence of the ortho-carboxylic acid and the meta-nitro group will influence the final chemical shifts.

-

The two fluorine atoms are in different chemical environments and will therefore have different chemical shifts. They are expected to show a three-bond coupling (³J(F-F)) to each other.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common and reliable technique.

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Causality in Experimental Choices:

-

KBr Matrix: KBr is used because it is transparent in the mid-infrared region and does not interfere with the sample's spectrum.

-

Grinding: Grinding the sample to a small particle size is crucial to minimize light scattering and obtain a high-quality spectrum.

Predicted IR Absorption Bands

The IR spectrum will be characterized by absorptions corresponding to the carboxylic acid, nitro, and fluoro-aromatic moieties.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-F stretch |

| ~880 | Medium | C-H out-of-plane bend |

Interpretation:

-

Carboxylic Acid: The most characteristic feature will be a very broad O-H stretching band from ~3300 to 2500 cm⁻¹, which is typical for hydrogen-bonded carboxylic acid dimers.[5] The strong C=O stretch around 1710 cm⁻¹ is also a key diagnostic peak.

-

Nitro Group: Two strong absorptions are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

Aromatic Ring and C-F Bonds: The C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region. A strong absorption due to C-F stretching is expected around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Causality in Experimental Choices:

-

Electron Energy: 70 eV is the standard energy for EI because it provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show the molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

| Predicted m/z | Interpretation |

| 203 | Molecular ion [M]⁺• |

| 186 | Loss of OH radical [M-OH]⁺ |

| 158 | Loss of carboxyl radical [M-COOH]⁺ |

| 157 | Loss of nitro group [M-NO₂]⁺ |

| 130 | Loss of NO₂ and CO [M-NO₂-CO]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak at m/z 203 corresponds to the molecular weight of C₇H₃F₂NO₄.

-

Key Fragments: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group. The loss of the carboxylic acid group is also a common fragmentation pathway for benzoic acids. The relative intensities of these fragment peaks will depend on their stability.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound. By combining fundamental principles with data from analogous compounds, we have established a robust set of expected data for ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and EI-MS. The provided experimental protocols and in-depth interpretations offer a solid foundation for researchers working with this molecule, enabling them to confidently acquire and interpret their own experimental data. This guide underscores the power of a multi-technique spectroscopic approach for the unambiguous characterization of complex organic molecules.

References

-

Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Dr. Anamik Shah. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube, 29 Dec. 2022. [Link]

-

SpectraBase. 4,5-Difluoro-2-nitrobenzoic acid. [Link]

-

IndiaMART. 4-Amino-2,3-Difluoro-5-Nitrobenzoic Acid Powder, Purity: 98%. [Link]

-

Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 2020. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

- Google Patents.The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

PubChem. 2,5-Difluoro-4-nitrobenzoic acid. [Link]

-

Wnuk, S. et al. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, vol. 28, 1990, pp. 271-280. [Link]

-

WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

-

PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

-

PubChem. 2-Amino-5-nitrobenzoic acid. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

NIST WebBook. 2-Fluoro-5-nitrobenzonitrile. [Link]

-

NIST WebBook. Benzoic acid, 2-hydroxy-3-nitro-. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID | 284030-57-5 [chemicalbook.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.indiamart.com [m.indiamart.com]

Methodological & Application

The Strategic deployment of 2,3-Difluoro-5-nitrobenzoic Acid in Modern Medicinal Chemistry

Introduction: The Architectural Significance of a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical starting materials, 2,3-Difluoro-5-nitrobenzoic acid has emerged as a cornerstone for the synthesis of complex, high-value pharmaceutical agents. Its utility is rooted in a unique confluence of physicochemical properties imparted by its distinct substitution pattern: two vicinal fluorine atoms and a nitro group on a benzoic acid core. This arrangement provides medicinal chemists with a powerful tool to modulate electronic properties, metabolic stability, and intermolecular interactions of a target molecule.

The strong electron-withdrawing nature of both the fluorine atoms and the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid moiety.[1] This electronic modulation is a key factor in tuning the binding affinity of a drug candidate to its biological target. Furthermore, the inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles by blocking potential sites of metabolism.[2][3]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block. We will delve into its application in the synthesis of a key intermediate for the anticancer agent Binimetinib, provide detailed, field-proven protocols, and explore the underlying structure-activity relationships that make this molecule a valuable asset in the medicinal chemist's toolbox.

Core Application: Synthesis of a Key Precursor for the MEK Inhibitor, Binimetinib

A prime example of the strategic application of a this compound derivative is in the synthesis of Binimetinib, a potent and selective inhibitor of MEK1/2, which are key components of the MAPK signaling pathway. The synthesis of Binimetinib often utilizes 4-amino-2,3-difluoro-5-nitrobenzoic acid, a direct derivative of the title compound, highlighting the importance of this specific substitution pattern in constructing the final drug molecule.[4]

The journey from this compound to this crucial Binimetinib precursor involves a foundational reaction in medicinal chemistry: the reduction of a nitro group to an amine. This transformation is a critical step that unlocks the potential of the building block for further elaboration.

Visualizing the Synthetic Pathway

Caption: Synthetic workflow from this compound to a Binimetinib precursor.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure both success and a deeper understanding of the chemical transformations.

Protocol 1: Reduction of this compound

This protocol details the reduction of the nitro group to an amine, a critical step to enable subsequent amide coupling reactions.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Palladium on carbon (10% w/w)

-

Hydrogen gas supply

-

Filter agent (e.g., Celite®)

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous methanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (0.05 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-2,3-difluoro-5-nitrobenzoic acid as a solid. The crude product can be used in the next step or purified further by recrystallization if necessary.

Causality and Trustworthiness: The use of palladium on carbon is a standard and highly efficient method for the reduction of aromatic nitro groups.[5] The reaction is typically clean and high-yielding. Monitoring by TLC or LC-MS provides a reliable in-process control to ensure the reaction goes to completion, which is crucial for the purity of the subsequent steps.

Protocol 2: Amide Coupling to form a Binimetinib Intermediate

This protocol describes the coupling of the newly formed amine with 4-bromo-2-fluoroaniline, a key step in the assembly of the Binimetinib scaffold.[6]

Materials:

-

4-Amino-2,3-difluoro-5-nitrobenzoic acid (from Protocol 1)

-

4-bromo-2-fluoroaniline

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile

-

Acetic acid

Procedure:

-

Reaction Setup: To a reaction vessel, add 4-amino-2,3-difluoro-5-nitrobenzoic acid (1.0 eq), 4-bromo-2-fluoroaniline (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).[6]

-

Heating: Heat the reaction mixture to approximately 105-110 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.[6]

-

Cooling and Precipitation: Cool the reaction mixture to room temperature. Add water to the mixture, which should induce the precipitation of the product.

-

pH Adjustment: Adjust the pH of the slurry to 4.0-4.5 using acetic acid to ensure complete precipitation of the carboxylic acid product.[6]

-

Filtration and Washing: Filter the solid product and wash it with water.

-

Purification: The wet cake can be further purified by slurrying in a solvent such as acetonitrile at an elevated temperature (e.g., 35-40 °C), followed by cooling, filtration, and drying under vacuum to yield the desired amide intermediate.[6]

Causality and Trustworthiness: This protocol utilizes a direct nucleophilic aromatic substitution/amidation approach. The elevated temperature is necessary to drive the reaction between the aniline and the fluorinated benzoic acid. DIPEA acts as a non-nucleophilic base to facilitate the reaction. The controlled pH adjustment during work-up is critical for maximizing the yield of the desired product by ensuring it is in its neutral, less soluble form.

Structure-Activity Relationship (SAR) Insights

The specific arrangement of substituents on the this compound core is not arbitrary; it is a deliberate design element that imparts advantageous properties to the final drug molecule.

| Substituent | Position | Contribution to Bioactivity and Pharmacokinetics |

| Fluorine | C2 & C3 | - Increased Potency: The high electronegativity of fluorine can lead to more favorable interactions with the target protein.[2] - Metabolic Stability: The C-F bond is very strong, which can block sites of oxidative metabolism, thereby increasing the drug's half-life.[3] - Modulation of pKa: Fluorine substitution can lower the pKa of nearby functional groups, which can affect the drug's solubility and cell permeability.[7] |

| Nitro Group | C5 | - Electron-Withdrawing Effects: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic distribution of the aromatic ring, impacting binding affinity.[1] - Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, contributing to the binding of the drug to its target. - Synthetic Handle: As demonstrated, the nitro group can be readily reduced to an amine, providing a key point for further molecular elaboration.[5] |

| Carboxylic Acid | C1 | - Primary Reactive Site: This group is the primary site for forming amide bonds, a common and stable linkage in many drug molecules.[8] |

Visualizing the SAR Contributions

Caption: Key contributions of substituents on this compound to its utility in medicinal chemistry.

Physicochemical and Safety Data

| Property | Estimated Value (for 4-amino derivative) | Reference |

| Molecular Formula | C₇H₄F₂N₂O₄ | [9] |

| Molecular Weight | 218.11 g/mol | [9] |

| Melting Point | 253-256 °C | [10] |

| pKa | ~2.96 (Predicted) | [10] |

| Solubility | Soluble in DMSO, slightly soluble in water | [4] |

Safety and Handling:

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the vicinal difluoro and nitro substituents, provide chemists with a powerful tool for the synthesis of complex and biologically active molecules. The successful application of its derivatives in the synthesis of drugs like Binimetinib underscores its importance. By understanding the rationale behind its use and adhering to robust synthetic protocols, researchers can effectively leverage the potential of this building block to accelerate the discovery and development of next-generation therapeutics.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

- WO2020212832A1 - Process of preparation of benzimidazole compounds - Google P

-

PubChem. (n.d.). 4-Amino-2,3-difluoro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

-

Al-Rashida, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4763. [Link]

- CN105820124A - Synthesizing method for binimetinib - Google P

-

Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. [Link]

-

ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

New Drug Approvals. (2018). BINIMETINIB. [Link]

-

PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

IndiaMART. (n.d.). 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98. [Link]

-

ResearchGate. (n.d.). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

-

ResearchGate. (n.d.). Synthesis of binimetinib (16). [Link]

-

Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. indiamart.com [indiamart.com]

- 5. Research Portal [ujcontent.uj.ac.za]

- 6. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]

- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. 4-Amino-2,3-difluoro-5-nitrobenzoic acid | C7H4F2N2O4 | CID 16244088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID | 284030-57-5 [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

Introduction: Harnessing the Power of Fluorine and Nitro Groups in Biaryl Synthesis

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 2,3-Difluoro-5-nitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of complex biaryl and heteroaryl structures, which form the backbone of numerous pharmaceutical agents and advanced materials.[2][3][4]

This guide focuses on a particularly valuable and challenging class of substrates: derivatives of this compound. The strategic incorporation of fluorine atoms and nitro groups into organic molecules is a powerful tool in drug discovery.[5][6] Fluorine can enhance metabolic stability, membrane permeation, and binding affinity, while the nitro group serves as a potent electron-withdrawing group and a versatile synthetic handle for further functionalization.[4][5][7]

However, the very features that make these substrates so attractive also present unique challenges. The strong electron-withdrawing nature of the difluoro and nitro substituents significantly alters the electronic landscape of the aromatic ring, demanding carefully optimized reaction conditions. This document provides a detailed exploration of the reaction mechanism, field-proven protocols, and troubleshooting strategies to empower researchers to successfully employ these valuable building blocks in their synthetic endeavors.

Section 1: The Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium(0) species.[3][8] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition : This is often the rate-determining step of the cycle.[9] The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br or C-Cl) of the this compound derivative. The presence of strongly electron-withdrawing groups (two fluorines and a nitro group) on the aromatic ring makes the carbon attached to the halogen more electrophilic, thereby facilitating and accelerating this crucial step.[8][9]

-

Transmetalation : In this step, the organic group from the boronic acid (or ester) is transferred to the palladium(II) center. This process requires the activation of the organoboron species by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily transfers its organic moiety to the palladium complex, displacing the halide.[10][11] The choice of base is critical and can significantly impact reaction efficiency.

-

Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium(II) center to form the new biaryl C-C bond.[8] This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Section 2: Optimized Protocols and Methodologies

The following protocols are designed for the Suzuki-Miyaura coupling of a methyl 2-halo-3,5-difluoronitrobenzoate derivative. Using an ester form of the carboxylic acid is crucial to prevent potential side reactions between the acidic proton and the base, which can complicate the reaction.

Experimental Workflow Diagram

Caption: A standard workflow for Suzuki coupling reactions.

General Protocol for Mono-Arylation

Materials and Reagents:

-

Methyl 2-bromo-3,5-difluoro-4-nitrobenzoate (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, DMF, Toluene)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

-

Preparation : To a flame-dried Schlenk flask or microwave vial, add the methyl 2-bromo-3,5-difluoro-4-nitrobenzoate, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere : Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

-

Solvent Addition : Add the degassed solvent(s) via syringe.

-

Reaction : Stir the mixture at room temperature for 10 minutes, then heat to the desired temperature (typically 90-110 °C) with vigorous stirring.[12]

-

Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[12]

-

Workup : After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

-

Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

-

Purification : Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Representative Reaction Conditions

The following table summarizes recommended starting conditions for the coupling of Methyl 2-bromo-3,5-difluoro-4-nitrobenzoate with various arylboronic acids. Optimization may be required.

| Entry | Arylboronic Acid (Ar'B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 8 | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 110 | 6 | 80-95 |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (4%) | Cs₂CO₃ (2.0) | DMF | 100 | 12 | 65-80 |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (2%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 10 | 70-85 |

Section 3: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common issues and provides logical solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong or poorly soluble base.3. Reaction temperature is too low.4. Poor solubility of starting materials.[13] | 1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Grinding the base to a fine powder can also help.[14]3. Increase the reaction temperature in 10 °C increments.4. Try a different solvent system like DMF or add a co-solvent to improve solubility.[13] |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve inert gas technique; ensure all reagents and solvents are properly degassed.[15]2. Add a small amount of a reducing agent or ensure the reaction conditions are sufficient to generate the active Pd(0) species. |

| Protodeboronation | 1. The boronic acid is sensitive to hydrolysis under the reaction conditions.2. Reaction time is excessively long. | 1. Use a milder base (e.g., KF) or switch to the corresponding boronate ester (e.g., pinacol ester), which can be more stable.[10]2. Monitor the reaction closely and work up as soon as the starting material is consumed. |

| Dehalogenation of Starting Material | 1. Side reaction where the aryl halide is reduced.2. Certain ligands or solvents (e.g., alcohols) can act as hydride sources. | 1. Use a different palladium catalyst/ligand combination. Buchwald ligands are known to accelerate oxidative addition, potentially outcompeting dehalogenation.[14]2. Avoid alcoholic solvents unless specified in a well-established protocol. |

Section 4: Applications in Drug Discovery and Materials Science

The biaryl structures synthesized from this compound derivatives are highly valuable intermediates. The unique substitution pattern provides a scaffold that can be further elaborated into a wide range of functional molecules.

-

Medicinal Chemistry : These compounds serve as key building blocks for next-generation therapeutics. The nitro group can be readily reduced to an amine, providing a vector for introducing diverse functionality through amide bond formation or other coupling reactions. The resulting highly functionalized, fluorinated biaryls are explored as potential antibacterial agents, kinase inhibitors, and other bioactive molecules.[4][16][17]

-

Materials Science : The incorporation of fluorinated and nitro-functionalized biaryl units can significantly influence the electronic and physical properties of organic materials.[4] These structural motifs are used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers where properties like thermal stability and electron affinity are critical.[18]

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms . Mettler Toledo. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

-

Gate Chemistry. Suzuki Coupling Mechanism and Applications . YouTube. [Link]

-

Organic Chemistry Portal. Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Wikipedia. Suzuki reaction . Wikipedia. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Gora, A. et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials . PubMed. [Link]

-

MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow . MDPI. [Link]

-

ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling . ResearchGate. [Link]

-

Nolan, S. P. et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . PMC. [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]

-

MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials . MDPI. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin . Rose-Hulman. [Link]

-

ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? . ResearchGate. [Link]

-

ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction . ResearchGate. [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. [Link]

-

ResearchGate. How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures . ACS Publications. [Link]

-

RSC Publishing. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature . RSC Publishing. [Link]

-

ResearchGate. Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands . ResearchGate. [Link]

-

YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer . YouTube. [Link]

-

ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature . ResearchGate. [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling . Organic Chemistry Portal. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides . Scholarship @ Claremont. [Link]

-

MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions . MDPI. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines . ChemRxiv. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters . Scholarship @ Claremont. [Link]

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. mt.com [mt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. Yoneda Labs [yonedalabs.com]

- 16. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

Large-scale synthesis of 2,3-Difluoro-5-nitrobenzoic acid

An Application Note for the Large-Scale Synthesis of 2,3-Difluoro-5-nitrobenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a key intermediate in the development of various pharmaceuticals. The protocol herein details a robust and scalable method centered on the electrophilic nitration of 2,3-Difluorobenzoic acid. Emphasis is placed on process control, safety, and validation to ensure a high-yield, high-purity outcome suitable for drug development pipelines. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Scientific Background

This compound is a critical building block in medicinal chemistry, notably utilized in the synthesis of kinase inhibitors and novel quinolone derivatives. Its trifunctionalized aromatic ring offers versatile handles for further chemical modification. The efficient and reproducible synthesis of this intermediate on a large scale is paramount for advancing drug discovery programs and ensuring a consistent supply chain for active pharmaceutical ingredient (API) manufacturing.

The primary synthetic route involves the direct nitration of commercially available 2,3-Difluorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution. The carboxylic acid and difluoro substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. However, by employing a potent nitrating system—typically a mixture of concentrated nitric and sulfuric acids—the reaction can be driven to completion. The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The directing effects of the existing substituents guide the incoming nitro group primarily to the C-5 position, which is meta to the carboxylic acid group and para to the C-2 fluorine atom.

Controlling the reaction's exothermicity is the most critical parameter for both safety and product purity.[1][2] Failure to maintain a low temperature can lead to the formation of undesired isomers and increase the risk of a runaway reaction.[1][3]

Materials and Equipment

Reagents

| Reagent | CAS Number | Grade | Supplier Example |

| 2,3-Difluorobenzoic acid | 4519-39-5 | ≥98% | Sigma-Aldrich |

| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 95-98% | MilliporeSigma |

| Concentrated Nitric Acid (HNO₃) | 7697-37-2 | ~70% | Fisher Scientific |

| Deionized Water | N/A | High Purity | In-house |

| Ethanol | 64-17-5 | Reagent Grade | VWR |

| Ice | N/A | N/A | In-house |

Equipment

-

Glass-lined or borosilicate glass reactor (appropriate volume for scale) equipped with:

-

Overhead mechanical stirrer with a pitched-blade turbine or anchor agitator

-

Baffled interior for efficient mixing

-

Jacketed cooling system connected to a chiller/circulator

-

Calibrated temperature probe (e.g., Pt100)

-

Pressure-equalizing addition funnel

-

Nitrogen inlet/outlet for inert atmosphere

-

-

Nutsche filter or large Büchner funnel with vacuum flask

-

Vacuum oven for drying

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Acid-resistant gloves, chemical safety goggles, face shield, and a chemical-resistant apron or lab coat.[4][5]

Experimental Protocol: Large-Scale Synthesis

This protocol is based on a 100 g scale of the starting material, 2,3-Difluorobenzoic acid. Quantities should be adjusted proportionally for different scales.

Reactor Preparation and Reagent Charging

-

Inerting and Cooling: Assemble the reactor system in a certified fume hood or a well-ventilated enclosure. Purge the reactor with dry nitrogen. Begin circulating coolant through the reactor jacket to pre-cool the vessel to 0-5 °C.

-

Sulfuric Acid Charge: Charge the reactor with 350 mL (approx. 644 g) of concentrated sulfuric acid. Maintain gentle agitation.

-

Substrate Addition: Once the sulfuric acid has reached the target temperature of 0-5 °C, slowly add 100 g (0.63 mol) of 2,3-Difluorobenzoic acid in portions.

-

Causality: The starting material is dissolved in sulfuric acid under cold conditions to dissipate the heat of solution and prepare the reaction medium. Maintaining a low temperature from the outset is crucial for process control.[3]

-

Preparation of the Nitrating Mixture

-

In a separate beaker cooled in an ice/salt bath, add 150 mL (approx. 276 g) of concentrated sulfuric acid.

-

Slowly, with constant stirring, add 40 mL (approx. 56.8 g, 0.90 mol) of concentrated nitric acid to the sulfuric acid. Caution: This mixing is highly exothermic. Maintain the temperature of the nitrating mixture below 10 °C throughout the addition.

-

Once prepared, transfer the cold nitrating mixture to the pressure-equalizing addition funnel mounted on the reactor.

Nitration Reaction

-

Controlled Addition: With vigorous stirring of the 2,3-Difluorobenzoic acid solution in the reactor, begin the dropwise addition of the nitrating mixture.

-

Temperature Management: The internal temperature of the reactor must be rigorously maintained between 0 °C and 5 °C.[3] The addition rate should be adjusted to prevent the temperature from exceeding 5 °C. A typical addition time for this scale is 2-3 hours.

-

Trustworthiness: This strict temperature control is a self-validating step. A stable temperature indicates that the rate of heat generation is matched by the cooling capacity, preventing the accumulation of unreacted reagents and minimizing the risk of a thermal runaway.[1]

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours to ensure the reaction proceeds to completion. The reaction progress can be monitored by techniques like HPLC if required.

Work-up and Product Isolation

-

Precipitation: Prepare a separate large vessel containing 2 kg of crushed ice and 1 L of cold deionized water.

-

Quenching: With strong stirring, slowly transfer the reaction mixture from the reactor into the ice/water slurry. This process is exothermic and should be done at a controlled rate to keep the quench vessel temperature below 20 °C. The product will precipitate as a pale yellow or off-white solid.

-

Expertise: Quenching on ice is a standard and effective method to precipitate the product from the strong acid solution and to manage the heat of dilution from the sulfuric acid.[6]

-

-

Filtration and Washing: Filter the resulting slurry using a Nutsche filter or a large Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (total of 2-3 L) until the washings are neutral to pH paper (pH ~6-7). This removes residual acids.[7]

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification (Recrystallization)

-

Transfer the crude, dry solid to a clean reactor or a large Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid.

-

Slowly add hot deionized water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold ethanol/water mixture, and dry under vacuum at 50-60 °C.

Quantitative Data Summary

| Parameter | Value | Molar Equivalent | Notes |

| 2,3-Difluorobenzoic Acid | 100 g | 1.0 | Limiting Reagent |

| Concentrated H₂SO₄ | 500 mL total | - | Solvent and Catalyst |

| Concentrated HNO₃ | 40 mL | ~1.43 | Slight excess to ensure complete reaction |

| Reaction Temperature | 0-5 °C | - | Critical for safety and selectivity |

| Reaction Time | 4-5 hours | - | Includes addition and stir-out time |

| Expected Yield | 105-115 g | 82-90% | Based on purified product |

| Expected Purity | ≥99% | - | By HPLC analysis |

Visualization of the Workflow

Caption: Workflow for the large-scale synthesis of this compound.

Safety and Hazard Management

-

Corrosivity: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact.[4] All transfers and handling must be performed with appropriate PPE.

-

Exothermic Reaction: The nitration reaction is highly exothermic.[5][8] Strict adherence to the protocol, especially slow addition of the nitrating agent and vigilant temperature control, is mandatory to prevent a thermal runaway.[1]

-

Toxic Fumes: The reaction may produce toxic nitrogen oxide (NOx) gases. All operations must be conducted in a well-ventilated fume hood or an appropriate process enclosure.[5]

-

Spill Response: An acid spill kit containing a neutralizer (such as sodium bicarbonate) must be readily accessible. In case of a spill, evacuate the area, contain the spill, and neutralize it before cleanup.[9]

-

Emergency Facilities: Ensure easy access to an emergency eyewash station and safety shower. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

References

-

Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Google Patents. (2024). Production process of 2-fluoro-3-nitrobenzoic acid.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Available at: [Link]

-

WIPO Patentscope. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Available at: [Link]

-

VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

-

ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of 5-fluoro-2-nitrobenzoic acid.

-

ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

- Google Patents. (n.d.). Nitration of benzoic acid and its chlorinated derivatives.

-

YouTube. (2024). Nitration reaction safety. Available at: [Link]

-

Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available at: [Link]

-

University of Southampton ePrints. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Available at: [Link]

-

ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Available at: [Link]

- Google Patents. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.

-

Quora. (2024). What safety precautions should I take when handling nitric acid? Available at: [Link]

- Google Patents. (n.d.). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. ehs.com [ehs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Notes & Protocols: 2,3-Difluoro-5-nitrobenzoic Acid as a Versatile Precursor in API Synthesis

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Fluorine's unique stereoelectronic properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, improve receptor binding affinity, and modulate the pKa of nearby functional groups.

2,3-Difluoro-5-nitrobenzoic acid is a prime exemplar of a highly functionalized and strategically valuable building block. Its architecture offers medicinal chemists a trifecta of reactive handles:

-

Carboxylic Acid: A versatile anchor point for amide bond formation, esterification, or other conjugations, which is central to building complex molecular frameworks.[1]

-

Nitro Group: A powerful electron-withdrawing group that can be readily and chemoselectively reduced to a primary amine. This amine then serves as a nucleophilic handle for subsequent coupling reactions.

-

Difluoro Substitution Pattern: The ortho and meta fluorine atoms lock the conformation of the benzoic acid and critically influence the reactivity and properties of the entire molecule, often enhancing its efficacy in biological systems.[2]

This guide provides a detailed exploration of this compound and its derivatives as precursors in API synthesis, featuring a practical case study on the synthesis of a key intermediate for targeted cancer therapeutics like Binimetinib.

Section 1: Physicochemical Properties and Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation. The key data for the derivative, 4-Amino-2,3-difluoro-5-nitrobenzoic acid, which is a direct product of the reduction of the topic compound's aminated form, are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₄F₂N₂O₄ | PubChem[3] |

| Molecular Weight | 218.11 g/mol | PubChem[3] |

| CAS Number | 284030-57-5 | PubChem[3] |

| Appearance | Light yellow crystalline powder | N/A |

| Melting Point | >185 °C | N/A |

| Solubility | Soluble in DMSO, slightly soluble in water | N/A |

Safety & Handling: 2,6-Difluoro-3-nitrobenzoic acid is classified as causing skin and serious eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Section 2: Core Synthetic Transformations & Rationale

The synthetic utility of this compound hinges on two primary, sequential transformations: the reduction of the nitro group and the subsequent coupling of the resulting amine.

Nitro Group Reduction: Unmasking the Amine

The conversion of the aromatic nitro group to an amine is one of the most fundamental and reliable transformations in organic synthesis.[4]

Causality of Method Selection: Catalytic transfer hydrogenation using Palladium on carbon (Pd/C) is the method of choice for this transformation due to its high efficiency, excellent chemoselectivity, and clean reaction profile.[5][6] The reaction proceeds under mild conditions with hydrogen gas or a hydrogen donor like hydrazine.[2] This method is particularly advantageous as it typically does not affect other functional groups like carboxylic acids or aromatic halogens, preserving the integrity of the molecular scaffold for subsequent steps.[5][7]

Section 3: Application Case Study: Synthesis of a Key Precursor for Binimetinib

To illustrate the practical application of this precursor, we will outline the synthesis of 4-Amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid , a key intermediate in the synthesis of Binimetinib, a potent MEK inhibitor used in cancer therapy.[8][9] This synthesis starts from the readily available derivative, 4-amino-2,3-difluoro-5-nitrobenzoic acid.

Retrosynthetic Analysis

The logical disconnection of the target intermediate reveals the key bond formation between the two aromatic rings via a nucleophilic aromatic substitution (SNAr) reaction.

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-2,3-difluoro-5-nitrobenzoic acid | C7H4F2N2O4 | CID 16244088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2,3-Difluoro-5-nitrobenzoic Acid Synthesis

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2,3-Difluoro-5-nitrobenzoic acid. The inherent electronic properties of the starting material, 2,3-difluorobenzoic acid, present specific hurdles for achieving high yields during this electrophilic aromatic substitution. This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues, grounded in mechanistic principles and field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the most likely root causes?

A1: Low yield in this specific nitration is a common challenge that typically stems from the electronic nature of the substrate. The primary causes can be broken down into four key areas:

-

Severe Ring Deactivation: The fundamental issue is the reduced nucleophilicity of the aromatic ring. Both the carboxylic acid (-COOH) and the two fluorine (-F) substituents are electron-withdrawing groups.[1][2] This deactivation makes the ring significantly less reactive towards the electrophile (the nitronium ion, NO₂⁺), requiring more forceful reaction conditions which can, in turn, promote side reactions.[1]

-

Formation of Undesired Isomers: While the substituents direct the incoming nitro group, this direction is not always absolute. The interplay between the meta-directing -COOH group and the ortho, para-directing -F groups can lead to a mixture of products, complicating purification and reducing the yield of the desired 5-nitro isomer.

-

Side Reactions (Over-nitration & Degradation): The harsh conditions (e.g., strong acid, elevated temperatures) needed to force the reaction can lead to the formation of dinitrated byproducts or oxidative degradation of the starting material or product.[3]

-

Product Loss During Work-up and Purification: The product and its isomers often have similar physical properties, making separation difficult. Significant material can be lost during precipitation, filtration, and recrystallization steps if not optimized.[4][5]

Q2: My reaction is generating multiple products visible on TLC/HPLC. How can I improve the regioselectivity to favor the 5-nitro isomer?

A2: Achieving high regioselectivity is critical and relies on carefully controlling the reaction kinetics. The formation of the desired this compound is a result of the directing effects of the existing substituents. The carboxylic acid is a strong meta-director, and the fluorine atoms are ortho, para-directors. The position C5 is meta to the -COOH group and para to the C2-fluorine, making it the most electronically favored position for substitution.

However, to maximize the formation of this isomer and suppress others, you must control the reaction conditions meticulously.

-

Mechanism of Control: The key is to maintain conditions that allow the reaction to proceed at a steady, controlled rate, favoring the thermodynamically and kinetically preferred product.

-

Primary Lever of Control - Temperature: Nitration is a highly exothermic process. Running the reaction at low temperatures (e.g., 0-5°C) is the single most effective way to enhance selectivity.[3] Higher temperatures provide enough activation energy to overcome the barriers for substitution at less-favored positions, leading to more isomeric impurities.

Below is a troubleshooting workflow to diagnose and solve low-yield issues.

Caption: Troubleshooting workflow for low yield synthesis.

Q3: The reaction seems to stall or proceed very slowly. How can I drive it to completion without increasing byproducts?

A3: This is the central challenge: balancing reactivity with selectivity. Due to the deactivated ring, the reaction is inherently slow.

-

The Role of the "Mixed Acid": The combination of nitric acid and sulfuric acid is not merely a mixture; it's a chemical system designed to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form NO₂⁺.[6][7] The concentration of this active electrophile is paramount.

-

Driving the Reaction: If the reaction is stalling, consider a slight, methodical adjustment to the parameters. A marginal increase in temperature (e.g., from 0°C to 10-15°C) or an extension of the reaction time can be effective. However, any such change must be accompanied by diligent monitoring via TLC or HPLC to ensure that byproduct formation does not begin to accelerate.

The following table summarizes the impact of key reaction parameters.

| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |

| Temperature | 0-5°C | CRITICAL. Minimizes thermal energy for competing side reactions, thus maximizing regioselectivity and preventing dinitration.[3] |

| Nitrating Agent Stoichiometry | 1.1 - 1.5 equivalents of HNO₃ | Provides a sufficient concentration of the electrophile to drive the reaction without a large excess that promotes over-nitration.[3] |

| Addition Method | Slow, dropwise addition of mixed acid to substrate solution | Maintains a low, steady-state concentration of the nitronium ion and allows for effective dissipation of reaction heat, both of which are key for selectivity.[3] |

| Reaction Time | 2-6 hours (Monitor dependent) | Must be determined empirically. Monitor reaction progress every 30-60 minutes to find the point of maximum conversion before side products increase.[5] |

Q4: What is the best-practice protocol for this synthesis and the subsequent work-up to maximize product recovery?

A4: A validated protocol emphasizes control at every stage. The following procedure incorporates best practices for maximizing yield and purity.

The overall mechanism involves the generation of the electrophile followed by a classical electrophilic aromatic substitution pathway.

Caption: Simplified mechanism for nitration of 2,3-difluorobenzoic acid.

Validated Experimental Protocols

Protocol 1: Optimized Nitration of 2,3-Difluorobenzoic Acid

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-difluorobenzoic acid (1.0 eq) in concentrated sulfuric acid (98%) at room temperature.

-

Cooling: Cool the solution to 0-5°C using an ice-water bath. Efficient stirring is crucial.

-

Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid (65-70%, 1.2 eq) to concentrated sulfuric acid (98%) while cooling in an ice bath.

-

Controlled Addition: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid over 1-2 hours. Crucially, ensure the internal reaction temperature does not exceed 5°C. [3]

-

Reaction: Stir the mixture at 0-5°C for an additional 2-4 hours. Monitor the reaction's progress using the TLC protocol below.

-

Work-up: Once the reaction is complete, pour the mixture slowly onto a large excess of crushed ice with vigorous stirring.

-

Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-